Hexanoic anhydride

Description

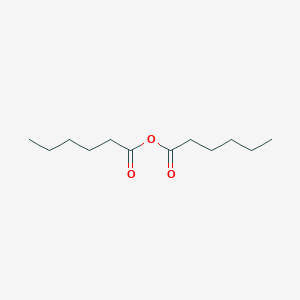

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

hexanoyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-3-5-7-9-11(13)15-12(14)10-8-6-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHMTIRCAFTBDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC(=O)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870929 | |

| Record name | Hexanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear slightly yellow liquid; [Acros Organics MSDS] | |

| Record name | Hexanoic acid, anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14636 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2051-49-2 | |

| Record name | Hexanoic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXANOIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG70Y8LTBY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of Hexanoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Hexanoic anhydride, also known as caproic anhydride, is a versatile chemical intermediate with significant applications in organic synthesis, particularly in the pharmaceutical and materials science sectors. Its utility as an acylating agent makes it a valuable reagent for the synthesis of esters, amides, and other complex organic molecules. This guide provides an in-depth overview of its physical and chemical properties, complete with experimental protocols and visual representations of its chemical behavior.

Physical Properties of this compound

This compound is a clear, colorless to pale yellow oily liquid with a distinctive fatty odor.[1] It is a combustible, corrosive, and moisture-sensitive compound.[2][3][4] The key physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₂O₃ | [3] |

| Molecular Weight | 214.30 g/mol | |

| Appearance | Clear colorless to pale yellow liquid | |

| Melting Point | -40 °C | |

| Boiling Point | 246-248 °C (at 760 mmHg) | |

| Density | 0.928 g/mL at 20 °C | |

| Refractive Index (n²⁰/D) | 1.427 - 1.429 | |

| Flash Point | >110 °C (>230 °F) | |

| Vapor Pressure | 0.0263 mmHg at 25 °C | |

| logP (o/w) | 3.770 (estimated) | |

| Explosive Limit | 0.7% (V) |

Solubility Profile

This compound is soluble in various organic solvents, including ethanol and ether. It is reported to be soluble in ethanol at a concentration of 1g/10 mL, forming a clear, colorless solution. Due to its hydrophobic nature, it has limited solubility in water and readily hydrolyzes.

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the electrophilic nature of its carbonyl carbons, making it an excellent acylating agent. It readily reacts with nucleophiles such as water, alcohols, and amines.

Hydrolysis

This compound reacts with water to undergo hydrolysis, yielding two equivalents of hexanoic acid. This reaction is typically uncatalyzed and proceeds readily upon contact with moisture, highlighting the need for anhydrous storage and handling conditions.

Caption: Hydrolysis of this compound.

Alcoholysis

In the presence of an alcohol, this compound undergoes alcoholysis to form an ester and a molecule of hexanoic acid. This reaction is a common method for the synthesis of hexanoate esters. The reaction is often carried out in the presence of a base, such as pyridine or a catalytic amount of a strong acid, to facilitate the reaction.

Caption: Alcoholysis of this compound.

Aminolysis

Aminolysis of this compound with a primary or secondary amine yields a hexanamide and a carboxylate salt. This reaction is a straightforward and efficient method for the formation of amide bonds.

Caption: Aminolysis of this compound.

Spectroscopic Data

The structural features of this compound can be elucidated using various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of an acid anhydride is characterized by two distinct carbonyl (C=O) stretching bands. For this compound, these typically appear around 1820 cm⁻¹ and 1750 cm⁻¹. The two bands arise from the symmetric and asymmetric stretching vibrations of the two carbonyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the protons on the alkyl chains. The protons on the α-carbon (adjacent to the carbonyl group) would be the most deshielded, appearing further downfield (around 2.0-2.5 ppm).

-

¹³C NMR: The carbon NMR spectrum is distinguished by the signal for the carbonyl carbons, which typically appear in the range of 160-180 ppm. The signals for the carbons in the alkyl chains would appear at higher field strengths.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight. Common fragmentation patterns for anhydrides include the loss of one of the acyl groups to form an acylium ion, which is often a prominent peak in the spectrum.

Experimental Protocols

Detailed and standardized experimental procedures are crucial for obtaining reliable data on the physical properties of chemical compounds.

Determination of Boiling Point (ASTM D1078)

This protocol outlines the standard test method for determining the distillation range of volatile organic liquids.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiver

-

Thermometer calibrated for total immersion

-

Heating mantle or other suitable heat source

Procedure:

-

Measure 100 mL of the this compound sample into the distillation flask.

-

Add a few boiling chips to the flask to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring all connections are secure. The thermometer bulb should be positioned correctly in the neck of the flask, just below the side arm leading to the condenser.

-

Begin heating the flask. Adjust the heating rate so that the first drop of distillate is collected in the receiver within 5 to 10 minutes.

-

Record the temperature at which the first drop of distillate falls into the receiver as the initial boiling point.

-

Continue the distillation at a rate of 4 to 5 mL per minute.

-

Record the temperature at regular intervals as the distillation progresses.

-

The final boiling point is the maximum temperature observed during the distillation.

Determination of Density (ISO 2811)

This protocol describes the determination of the density of a liquid using a pycnometer.

Apparatus:

-

Pycnometer (a glass flask with a precise volume)

-

Analytical balance (accurate to 0.1 mg)

-

Constant temperature water bath

Procedure:

-

Thoroughly clean and dry the pycnometer.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with distilled water and place it in the constant temperature water bath set at 20 °C until it reaches thermal equilibrium.

-

Carefully remove any excess water from the capillary of the stopper and dry the outside of the pycnometer.

-

Weigh the pycnometer filled with water and record the mass.

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound and equilibrate it in the water bath at 20 °C.

-

Dry the outside of the pycnometer and weigh it.

-

The density of the this compound is calculated using the following formula: Density = (mass of this compound) / (volume of pycnometer) where the volume of the pycnometer is determined from the mass of the water it holds and the known density of water at 20 °C.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the dehydration of hexanoic acid.

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a key building block in the synthesis of a variety of organic compounds. Its applications include:

-

Pharmaceutical Synthesis: It is used as a reactant for the green synthesis of esters of antiviral drugs like acyclovir, which can enhance their bioavailability. It is also a reactant in the total synthesis of complex natural products such as acremomannolipin A.

-

Materials Science: this compound is employed in the preparation of hexanoyl-modified chitosan nanoparticles and chitosan-based polymeric surfactants through N-acylation. These materials have potential applications in drug delivery, coatings, and water treatment.

-

Organic Synthesis: It is widely used as a general-purpose acylating agent for the introduction of the hexanoyl group into various molecules.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also moisture-sensitive and should be stored in a cool, dry, and well-ventilated area in tightly sealed containers. When handling this chemical, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

References

An In-depth Technical Guide to Hexanoic Anhydride for Researchers and Drug Development Professionals

Topic: Hexanoic Anhydride: CAS Number, Molecular Formula, and Applications in Scientific Research

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of this compound, a versatile reagent with significant applications in organic synthesis and the development of novel therapeutic systems. The document details its chemical properties, CAS registry number, and molecular formula, and explores its use in key experimental procedures, including the synthesis of antiviral prodrugs and the modification of biopolymers for drug delivery.

Core Properties of this compound

This compound, also known as caproic anhydride, is the acid anhydride of hexanoic acid. It is a key reagent in acylation reactions, where it introduces a hexanoyl group into a target molecule.

| Property | Value | Citations |

| CAS Number | 2051-49-2 | [1][2] |

| Molecular Formula | C₁₂H₂₂O₃ | [2] |

| Molecular Weight | 214.30 g/mol | [1][2] |

| Appearance | Clear, colorless to light yellow liquid | |

| Boiling Point | 246-248 °C | |

| Density | 0.928 g/mL at 20 °C | |

| Synonyms | Caproic anhydride, Hexanoyl hexanoate, Hexanoic acid anhydride |

Applications in Drug Development and Materials Science

This compound is a valuable tool in the pharmaceutical and biomedical fields, primarily for the chemical modification of active pharmaceutical ingredients (APIs) and biocompatible polymers.

This compound is utilized in the "green synthesis" of alkyl esters of acyclovir, an antiviral medication. This modification aims to create prodrugs with enhanced bioavailability. The esterification of acyclovir with this compound increases its lipophilicity, which can improve its absorption.

Experimental Protocol: Green Synthesis of Acyclovir Hexanoate

A reported green synthesis method involves the reaction of acyclovir with this compound in dimethyl sulfoxide (DMSO). This approach has been shown to produce high yields of the acyclovir ester in a short reaction time.

-

Reactants: Acyclovir and this compound.

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Temperature: 30 °C.

-

Reaction Time: Yields greater than 95% have been reported after 10 minutes of reaction.

-

Purification: The purification methodology is described as being simpler and greener than previous methods, although specific details are limited in the available literature.

A solvent-free approach has also been described for similar acyclovir esters, which involves heating the reactants at a mild temperature (e.g., 65 °C) and can lead to very high conversion rates with a 1:1 molar ratio of substrates.

This compound is used for the N-acylation of chitosan, a biocompatible and biodegradable polysaccharide. This modification introduces hydrophobic hexanoyl side chains to the hydrophilic chitosan backbone, resulting in an amphiphilic polymer. This modified chitosan can self-assemble into nanoparticles, making it a promising carrier for drug delivery applications.

Experimental Protocol: Preparation of Hexanoyl-Modified Chitosan Nanoparticles

Hexanoyl-modified chitosan can be synthesized through a coupling reaction between chitosan and this compound. The resulting amphiphilic polymer can then be formulated into nanoparticles using techniques such as ionotropic gelation.

-

Synthesis of Hexanoyl Chitosan:

-

Reactants: Low molecular weight chitosan and this compound.

-

The reaction leads to the formation of amide bonds between the amino groups of chitosan and the hexanoyl groups.

-

-

Preparation of Nanoparticles:

-

Method: Ionotropic gelation with tripolyphosphate (TPP) followed by sonication.

-

The resulting nanoparticles have been characterized as having a uniform spherical shape with a smooth surface.

-

-

Characterization:

-

Formation of hexanoyl chitosan can be confirmed using Proton Nuclear Magnetic Resonance (¹H NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

-

Nanoparticle size and morphology can be analyzed by atomic force microscopy (AFM) and transmission electron microscopy (TEM).

-

These hexanoyl-chitosan nanoparticles have been investigated for their potential to encapsulate and deliver protein-based drugs, such as bovine serum albumin (BSA). The encapsulation efficiency and loading capacity can be modulated by varying the initial protein concentration.

Potential Role in Cellular Signaling

While there is no direct evidence of this compound itself acting as a signaling molecule, its hydrolysis product, hexanoic acid, is a short-chain fatty acid. Fatty acids are known to play crucial roles in cellular signaling. They can act as second messengers and modulators of various signaling pathways by interacting with membrane receptors, intracellular binding proteins, and nuclear receptors.

Key signaling pathways involving fatty acids include:

-

G Protein-Coupled Receptors (GPCRs): Fatty acids can bind to and activate specific GPCRs on the cell surface, such as FFAR1 and FFAR4, initiating downstream signaling cascades.

-

Peroxisome Proliferator-Activated Receptors (PPARs): As ligands for nuclear receptors like PPARs, fatty acids can regulate gene expression related to lipid metabolism and inflammation.

-

Modulation of Enzyme Activity: Fatty acids can directly influence the activity of enzymes such as protein kinases and phospholipases.

Further research is needed to determine if hexanoic acid derived from this compound participates in these or other signaling pathways.

References

A Comprehensive Technical Guide to the Synthesis of Hexanoic Anhydride from Hexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the primary methodologies for the synthesis of hexanoic anhydride from hexanoic acid. The information compiled herein is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to select and implement the most suitable synthetic route for their specific applications. This guide covers various synthetic strategies, from classical dehydration methods to modern catalytic approaches, and includes detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows.

Introduction

This compound, a symmetrical carboxylic anhydride derived from hexanoic acid, serves as a crucial reagent and intermediate in organic synthesis. Its utility spans the production of esters, amides, and other acyl derivatives, finding applications in the pharmaceutical, flavor and fragrance, and polymer industries. The synthesis of this compound from its parent carboxylic acid is a fundamental transformation that can be achieved through several distinct pathways, each with its own set of advantages and limitations regarding yield, reaction conditions, and reagent toxicity. This guide will explore the most prominent methods for this conversion.

Synthesis Methodologies

The formation of this compound from hexanoic acid fundamentally involves the removal of one molecule of water from two molecules of the carboxylic acid. This dehydration can be accomplished through various chemical strategies, which are broadly categorized below.

Dehydration using Chemical Dehydrating Agents

This classical approach employs stoichiometric amounts of a dehydrating agent to facilitate the removal of water. Several reagents are effective for this purpose.

a) Phosphorus Pentoxide (P₂O₅)

Phosphorus pentoxide is a powerful dehydrating agent capable of driving the formation of anhydrides from carboxylic acids. The reaction involves heating the carboxylic acid with P₂O₅.

b) Thionyl Chloride (SOCl₂)

Thionyl chloride is a versatile reagent that can be used to synthesize anhydrides. The reaction typically proceeds through the initial formation of the more reactive hexanoyl chloride, which then reacts with another molecule of hexanoic acid (or its carboxylate salt) to yield the anhydride.

c) Dicyclohexylcarbodiimide (DCC)

DCC is a widely used coupling agent in organic synthesis, particularly in peptide chemistry, and is also effective for the synthesis of anhydrides. It activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by a second molecule of the carboxylic acid. A significant drawback of this method is the formation of dicyclohexylurea (DCU) as a byproduct, which can be challenging to remove completely.

Reaction with Acylating Agents

a) Acetic Anhydride

The transanhydridization reaction with acetic anhydride is a common method for preparing higher molecular weight anhydrides. The equilibrium is driven by the removal of the more volatile acetic acid.

b) Ketene

Ketene can be used to efficiently synthesize anhydrides from carboxylic acids. The reaction proceeds through the formation of a mixed anhydride which then reacts further.

Catalytic Methods

a) Triphenylphosphine Oxide and Oxalyl Chloride

A modern and highly efficient method involves the use of a catalytic system of triphenylphosphine oxide (TPPO) and oxalyl chloride. This system generates a reactive intermediate that facilitates the dehydration under mild conditions.

b) Metal Salt Catalysis

Certain metal salts can catalyze the direct dehydration of carboxylic acids at elevated temperatures, offering a more atom-economical approach compared to stoichiometric dehydrating agents.

Quantitative Data Summary

The following tables summarize the quantitative data for the various synthetic methods discussed.

| Method | Reagents/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Dehydrating Agents | ||||||

| Phosphorus Pentoxide (P₂O₅) | Hexanoic Acid, P₂O₅ (0.5 eq) | Neat | Reflux | 4 h | ~70 | [1] |

| Thionyl Chloride (SOCl₂) | 1. Hexanoic Acid, SOCl₂ (excess) | Toluene | 65 | 30 min | >95 (for acid chloride) | [2][3] |

| 2. Hexanoyl Chloride, Hexanoic Acid, Pyridine | Benzene | RT | 5 min | 78-83 | [4] | |

| Dicyclohexylcarbodiimide (DCC) | Hexanoic Acid (2 eq), DCC (1 eq) | Carbon Tetrachloride | Room Temperature | 15 h | 87-94 (for caprylic acid) | [5] |

| Acylating Agents | ||||||

| Ketene | Hexanoic Acid, Ketene (0.5-0.55 eq) | Neat | 0, then 220 | 1 h (addition), 3 h (heating) | 80-87 | |

| Catalytic Methods | ||||||

| TPPO / Oxalyl Chloride | Hexanoic Acid, TPPO (1 eq), (COCl)₂ (1.3 eq), Et₃N (1 eq) | Acetonitrile | Room Temperature | 1 h | High (general method) |

Note: Yields are reported as isolated yields where available. Some data is extrapolated from procedures for similar carboxylic acids as indicated.

Experimental Protocols

Protocol 1: Synthesis of this compound using Ketene

-

Reaction Setup: Place 116 g (1.0 mole) of n-hexanoic acid in a 250-mL gas-washing bottle cooled in an ice bath.

-

Ketene Addition: Pass 21.0-23.10 g (0.5-0.55 mole) of ketene into the cooled hexanoic acid at a rate of approximately 0.45 mole/hr.

-

Initial Distillation: Transfer the reaction mixture to a fractional distillation apparatus. Distill at atmospheric pressure to remove a forecut of acetone, acetic acid, and acetic anhydride.

-

Heating: Raise the temperature of the oil bath to 220°C over 1 hour and maintain it for 3 hours to ensure the complete removal of acetic acid.

-

Vacuum Distillation: Cool the mixture and continue the distillation under reduced pressure.

-

Product Collection: Collect the fraction boiling at 118-121°C (1.6 kPa) as this compound. The expected yield is 86-95 g (80-87%).

Protocol 2: Synthesis of Anhydrides using Triphenylphosphine Oxide and Oxalyl Chloride (General Procedure)

-

Reagent Preparation: To a three-neck flask containing acetonitrile (5 mL), add 1.4 g of triphenylphosphine oxide (1 equiv, 5 mmol).

-

Activation: Slowly add 0.55 mL of oxalyl chloride (1.3 equiv, 6.5 mmol) dropwise under magnetic stirring in a nitrogen atmosphere. The reaction is vigorous and releases gas.

-

Intermediate Formation: After reacting for 10 minutes, a uniform and transparent solution is formed.

-

Carboxylic Acid Addition: Add the carboxylic acid (e.g., hexanoic acid, 1 equiv, 5 mmol) to the solution.

-

Base Addition: Add triethylamine (1 equiv, 5 mmol) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 1 hour.

-

Work-up and Purification: The product anhydride can be isolated using standard work-up and purification techniques, such as extraction and column chromatography. High yields are generally reported for this method.

Protocol 3: Synthesis of Heptanoic Anhydride from Heptoyl Chloride and Heptoic Acid (Adaptable for this compound)

-

Reaction Setup: In a 250-mL round-bottomed three-necked flask equipped with a stirrer, dropping funnel, and thermometer, place 15.8 g (0.2 mole) of dry pyridine and 25 mL of dry benzene.

-

Acid Chloride Addition: Rapidly add 14.8 g (0.1 mole) of heptoyl chloride (or hexanoyl chloride) to the stirred solution. A pyridinium complex will separate.

-

Carboxylic Acid Addition: While stirring, add 13.0 g (0.1 mole) of heptoic acid (or hexanoic acid) from the dropping funnel over 5 minutes.

-

Reaction: Continue stirring for an additional 10 minutes.

-

Filtration: Filter the mixture by suction to remove the pyridine hydrochloride.

-

Purification: Concentrate the filtrate under reduced pressure and distill the residue to obtain the anhydride. The yield for heptoic anhydride is reported as 78-83%.

Visualizing the Synthesis

Reaction Pathway Diagram

The following diagram illustrates the general chemical transformation for the synthesis of this compound from hexanoic acid.

Experimental Workflow Diagram

This diagram outlines a typical experimental workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from hexanoic acid can be achieved through a variety of effective methods. The choice of a particular method will depend on factors such as the desired scale of the reaction, the availability and cost of reagents, the required purity of the final product, and the laboratory equipment at hand. For laboratory-scale synthesis, methods employing reagents like ketene or the TPPO/oxalyl chloride system offer high yields and relatively mild conditions. For larger-scale industrial production, catalytic dehydration or processes involving acetic anhydride may be more economically viable. This guide provides the foundational knowledge and practical details to assist researchers in navigating these choices and successfully synthesizing this compound for their research and development needs.

References

A Comprehensive Guide to the Synonyms of Hexanoic Anhydride for Researchers and Drug Development Professionals

Hexanoic anhydride, a key reagent in organic synthesis, is frequently referenced in chemical literature under a variety of names. For researchers, scientists, and professionals in drug development, a thorough understanding of these synonyms is crucial for efficient literature review and clear communication. This guide provides a detailed overview of the common synonyms for this compound, ensuring that professionals can readily identify this compound regardless of the nomenclature used.

IUPAC and Common Chemical Names

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is hexanoyl hexanoate [1]. However, in practice, a multitude of other names are frequently employed. The most common synonym is caproic anhydride , derived from caproic acid, the common name for hexanoic acid[2][3][4][5].

Other frequently encountered synonyms include:

-

Hexanoic acid, 1,1'-anhydride

-

Hexanoic acid, anhydride

-

n-Hexanoic anhydride

-

Caproic acid anhydride

-

Capronic acid anhydride

-

Capronic anhydride

-

Hexanoyl anhydride

-

n-Hexanoic acid anhydride

-

n-Caproic anhydride

Less common, but still prevalent in certain contexts, are names such as:

-

N-BUTYLACETIC ANHYDRIDE

-

N-CAPRONIC ANHYDRIDE

-

N-CAPROIC ANHYDRIDE

-

N-HEXANOIC ANHYDRIDE

-

N-HEXOIC ANHYDRIDE

-

PENTYLFORMIC ANHYDRIDE

Identifiers and Registry Numbers

To avoid ambiguity, chemical compounds are assigned unique identifiers. For this compound, the most important of these is its CAS Registry Number, which is 2051-49-2 . This number is a definitive identifier across different databases and publications.

Other key identifiers include:

-

EINECS Number: 218-121-4

-

PubChem CID: 74918

-

InChI: InChI=1S/C12H22O3/c1-3-5-7-9-11(13)15-12(14)10-8-6-4-2/h3-10H2,1-2H3

-

InChIKey: PKHMTIRCAFTBDS-UHFFFAOYSA-N

-

SMILES: CCCCCC(=O)OC(=O)CCCCC

Summary of Synonyms and Identifiers

For quick reference, the following table summarizes the various names and identifiers for this compound.

| Type | Name/Identifier |

| IUPAC Name | hexanoyl hexanoate |

| Common Synonyms | Caproic anhydride, Hexanoic acid, 1,1'-anhydride, Hexanoic acid, anhydride, n-Hexanoic anhydride, Caproic acid anhydride, Capronic acid anhydride, Capronic anhydride, Hexanoyl anhydride, n-Hexanoic acid anhydride, n-Caproic anhydride |

| Other Synonyms | N-BUTYLACETIC ANHYDRIDE, N-CAPRONIC ANHYDRIDE, N-CAPROIC ANHYDRIDE, N-HEXANOIC ANHYDRIDE, N-HEXOIC ANHYDRIDE, PENTYLFORMIC ANHYDRIDE |

| CAS Number | 2051-49-2 |

| EINECS Number | 218-121-4 |

| PubChem CID | 74918 |

| InChI | InChI=1S/C12H22O3/c1-3-5-7-9-11(13)15-12(14)10-8-6-4-2/h3-10H2,1-2H3 |

| InChIKey | PKHMTIRCAFTBDS-UHFFFAOYSA-N |

| SMILES | CCCCCC(=O)OC(=O)CCCCC |

This comprehensive list will aid researchers in navigating the diverse terminology present in the chemical literature, thereby facilitating more effective and efficient research and development activities.

As this guide focuses specifically on the synonyms of this compound, detailed experimental protocols and signaling pathway diagrams are not applicable. The core of this technical guide is the accurate and thorough compilation of alternative names and identifiers to aid researchers in their literature review and scientific communication.

References

The Decisive Role of Hexanoic Anhydride in Carboxylic Acid Ketonization: A Technical Guide

For Immediate Release

Palo Alto, CA – November 26, 2025 – A comprehensive technical guide released today elucidates the pivotal role of hexanoic anhydride as a key intermediate in the ketonization of carboxylic acids, a critical process in the synthesis of valuable ketones for various industries, including pharmaceuticals and biofuels. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth understanding of the reaction mechanism, detailed experimental protocols, and quantitative data to support the optimization of this chemical transformation.

The ketonization of carboxylic acids, a reaction that converts two carboxylic acid molecules into a ketone, has long been a subject of mechanistic debate. While previous theories suggested the involvement of a transient β-keto acid, recent kinetic studies and experimental observations have provided compelling evidence for an alternative pathway involving the formation of an acid anhydride.[1][2][3] This guide focuses on the ketonization of hexanoic acid to 6-undecanone, a reaction of significant industrial interest, to illustrate the central role of this compound.

The Anhydride-Mediated Ketonization Mechanism

Contrary to earlier hypotheses, the ketonization of hexanoic acid proceeds through a two-step mechanism. The initial step involves the intermolecular dehydration of two hexanoic acid molecules to form this compound.[1][2] This stable intermediate has been experimentally observed and is a key departure from the previously proposed, and unobserved, β-keto acid intermediate. The subsequent step involves the decarboxylation of the this compound to yield the final product, 6-undecanone, along with carbon dioxide and water.

This anhydride-driven pathway is supported by kinetic studies which indicate that the reaction rate is dependent on the formation and subsequent decomposition of the anhydride.

Quantitative Analysis of Catalytic Ketonization

The efficiency of hexanoic acid ketonization is highly dependent on the catalyst and reaction conditions. Metal oxides are commonly employed as catalysts, with zirconia (ZrO₂), ceria (CeO₂), and manganese oxide (MnO₂) demonstrating significant activity. The following tables summarize key quantitative data from various studies.

| Catalyst | Support | Temperature (°C) | Conversion of Hexanoic Acid (%) | Selectivity to 6-Undecanone (%) | Reference |

| ZrO₂ (aerogel) | - | 350 | 72.3 | 92.6 | |

| La₂O₃ | - | 325-425 | 6-74 | ~100 | |

| CeO₂/SiO₂ | SiO₂ | 247-292 | - | >93 | |

| MnO₂ | - | - | High | High |

Table 1: Performance of various catalysts in the ketonization of hexanoic acid.

| Parameter | Value | Conditions | Reference |

| Activation Energy | 160 kJ/mol | Over ZrO₂ catalyst | |

| Reaction Order | Zero order | Over La₂O₃ catalyst | |

| Inhibition | Water inhibits the reaction rate | Over ZrO₂ catalyst |

Table 2: Kinetic parameters for the ketonization of hexanoic acid.

Experimental Protocol: Gas-Phase Catalytic Ketonization of Hexanoic Acid

This section provides a detailed methodology for the synthesis of 6-undecanone from hexanoic acid in a continuous flow fixed-bed reactor, a common setup for this type of reaction.

1. Catalyst Preparation and Packing:

-

The chosen catalyst (e.g., ZrO₂ extrudates) is crushed and sieved to a specific particle size (e.g., 149–177 μm).

-

The catalyst is then calcined in air at a high temperature (e.g., 550 °C) to ensure its stability and activity.

-

A specific mass of the prepared catalyst is packed into a fixed-bed reactor tube, secured with quartz wool plugs.

2. Experimental Setup:

-

A continuous flow reaction system is assembled, typically consisting of a reactant delivery system, a preheater, the fixed-bed reactor enclosed in a furnace, a condenser, and a product collection unit.

-

Hexanoic acid is delivered to the system using a high-performance liquid chromatography (HPLC) pump. To achieve lower partial pressures, the hexanoic acid can be diluted in a non-reactive solvent like 4-heptanone.

-

An inert carrier gas, such as helium or nitrogen, is introduced via a mass flow controller to regulate the total pressure and flow rate.

3. Reaction Execution:

-

The catalyst bed is pre-treated under an inert gas flow at the desired reaction temperature.

-

The hexanoic acid feed is introduced into the preheater to ensure complete vaporization before it reaches the catalyst bed.

-

The reaction is carried out at a specific temperature (e.g., 350 °C) and pressure (e.g., ambient pressure).

-

The reaction products are passed through a condenser to liquefy the ketone and any unreacted acid.

-

The liquid products are collected at regular intervals for analysis.

4. Product Analysis:

-

The collected liquid samples are analyzed using gas chromatography (GC) to determine the conversion of hexanoic acid and the selectivity to 6-undecanone and this compound.

References

Methodological & Application

Application Notes and Protocols: Hexanoic Anhydride in Ester and Amide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of esters and amides using hexanoic anhydride. This versatile reagent offers an efficient route to introduce a hexanoyl group into various molecules, a common strategy in drug development to enhance lipophilicity and improve pharmacokinetic profiles.

Synthesis of Esters

This compound is an effective acylating agent for alcohols, leading to the formation of hexanoate esters. This reaction is particularly useful in the synthesis of prodrugs, where modifying a drug's polarity can significantly enhance its bioavailability. A notable example is the esterification of the antiviral drug acyclovir.

Application Example: Synthesis of Acyclovir Hexanoate

The esterification of acyclovir with this compound proceeds with high efficiency in the presence of a catalyst.

Table 1: Quantitative Data for the Synthesis of Acyclovir Hexanoate

| Parameter | Value |

| Starting Material | Acyclovir |

| Reagent | This compound |

| Solvent | N,N-dimethyldecanoamide |

| Catalyst | 4-N,N-dimethylaminopyridine (DMAP) |

| Acyclovir (mmoles) | 25 |

| This compound (mmoles) | 75 |

| Catalyst (mmoles) | 2 |

| Reaction Temperature | 25°C |

| Reaction Time | 48 hours |

| Yield of Isolated Product | 90% |

Experimental Protocol: Synthesis of Acyclovir Hexanoate

-

Reaction Setup: In a 200 ml three-necked flask maintained under an argon atmosphere, combine acyclovir (25 mmol) and this compound (75 mmol).

-

Solvent Addition: Add 3.5 ml of N,N-dimethyldecanoamide to the flask.

-

Catalyst Addition: Introduce 4-N,N-dimethylaminopyridine (2 mmol) to the reaction mixture.

-

Reaction: Stir the mixture at 25°C for 48 hours.

-

Work-up: After the reaction is complete, wash the mixture with water to remove any unreacted hexanoic acid and anhydride.

-

Isolation: The resulting acyclovir hexanoate ester can be isolated and purified using standard techniques, yielding up to 90% of the product[1].

Synthesis of Amides

The reaction of this compound with primary or secondary amines provides a straightforward method for the synthesis of N-substituted hexanamides. This transformation is valuable for introducing lipophilic side chains or for the synthesis of various bioactive compounds and materials. For instance, the N-acylation of chitosan with hexanoyl moieties enhances its properties for applications like drug delivery. While specific protocols with this compound are often adapted from general acylation methods, high yields are consistently reported for the acylation of amines with acid anhydrides under mild conditions.

Application Example: General Synthesis of N-Aryl Hexanamide

The reaction between an aniline and this compound can be carried out efficiently in a chlorinated solvent at room temperature.

Table 2: Representative Data for N-Acylation of Aniline with an Acid Anhydride

| Parameter | Value |

| Starting Material | Aniline |

| Reagent | Acid Anhydride |

| Solvent | Chloroform |

| Aniline (mmoles) | 10 |

| Acid Anhydride (mmoles) | 10 |

| Reaction Temperature | Room Temperature |

| Reaction Time | ~30 minutes |

| Yield of Crude Product | 95-98% |

Experimental Protocol: General Synthesis of N-Aryl Hexanamide

-

Reaction Setup: In a suitable flask, dissolve aniline (10 mmol) in chloroform (20 ml).

-

Reagent Addition: Add a solution of this compound (10 mmol) in chloroform to the aniline solution at room temperature over a period of 10 minutes.

-

Reaction: Stir the reaction mixture for approximately 30 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, evaporate the chloroform solvent.

-

Isolation: Triturate the residue with n-hexane to precipitate the anilide product, which is insoluble in hexane. The hexanoic acid byproduct will remain dissolved in the hexane.

-

Purification: The crude anilide can be collected by filtration and further purified by crystallization from an appropriate solvent, with expected yields between 95-98%[2].

Reaction Mechanisms and Workflows

The following diagrams illustrate the fundamental signaling pathways and a general experimental workflow for the synthesis of esters and amides using this compound.

Caption: Mechanism of ester synthesis using this compound.

Caption: Mechanism of amide synthesis using this compound.

References

Application Notes and Protocols: Hexanoic Anhydride in Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedel-Crafts acylation is a fundamental and widely utilized reaction in organic synthesis for the formation of carbon-carbon bonds, enabling the introduction of an acyl group onto an aromatic ring. This reaction is of paramount importance in the pharmaceutical and fine chemical industries for the synthesis of aryl ketones, which are key intermediates in the development of various therapeutic agents. Aromatic ketones serve as versatile precursors for a wide array of more complex molecular architectures.[1][2] This document provides detailed application notes and protocols for the use of hexanoic anhydride as the acylating agent in Friedel-Crafts reactions with various aromatic substrates.

This compound is a suitable reagent for this transformation, often employed in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate the reactive acylium ion intermediate.[3][4][5] The resulting hexanoyl-substituted aromatic compounds, also known as hexanophenones, are valuable building blocks in medicinal chemistry.

Reaction Mechanism and Key Considerations

The Friedel-Crafts acylation with this compound proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) activates the this compound, leading to the formation of a resonance-stabilized hexanoyl cation (acylium ion).

-

Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base, typically the complex formed between the Lewis acid and the leaving group, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final aryl hexyl ketone product.

A significant advantage of Friedel-Crafts acylation over alkylation is the deactivating nature of the resulting ketone product, which prevents further acylation of the aromatic ring.

Applications in Drug Development

Aryl ketones, the products of Friedel-Crafts acylation, are crucial intermediates in the synthesis of a wide range of pharmaceutical compounds. The hexanoyl moiety can be a key structural feature or a precursor to other functional groups. For instance, hexanophenone (1-phenyl-1-hexanone) and its derivatives are utilized in the synthesis of various active pharmaceutical ingredients (APIs). Their applications include serving as intermediates in the production of medications like ephedrine, a decongestant and bronchodilator. The lipophilic nature of the hexanoyl chain can also be exploited to modulate the pharmacokinetic properties of drug candidates.

Experimental Protocols

The following protocols are generalized procedures for the Friedel-Crafts acylation of common aromatic substrates with this compound using aluminum chloride as the catalyst. These protocols are based on established methods for similar acylation reactions. Caution: Friedel-Crafts reactions are exothermic and generate hydrogen chloride gas. All procedures must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All glassware must be thoroughly dried before use as the reagents are moisture-sensitive.

Protocol 1: Synthesis of Hexanophenone (Acylation of Benzene)

Materials:

-

Benzene (anhydrous)

-

This compound

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Ice

-

Concentrated hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

-

After the addition is complete, add a solution of benzene (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature below 10 °C.

-

Once the addition of benzene is complete, allow the reaction mixture to warm to room temperature and then stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to 0 °C and quench the reaction by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The crude hexanophenone can be purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis of 4-Hexanoyltoluene (Acylation of Toluene)

Materials:

-

Toluene (anhydrous)

-

This compound

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Ice

-

Concentrated hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Follow the same setup and initial steps as in Protocol 1, using toluene (1.0 equivalent) in place of benzene.

-

The reaction is typically complete within 2-4 hours at room temperature. Monitor the reaction progress by TLC.

-

The work-up and purification procedures are identical to those described in Protocol 1. The primary product is the para-substituted isomer, 4-hexanoyltoluene.

Protocol 3: Synthesis of 4-Methoxyhexanophenone (Acylation of Anisole)

Materials:

-

Anisole (anhydrous)

-

This compound

-

Aluminum chloride (anhydrous)

-

Dichloromethane (anhydrous)

-

Ice

-

Concentrated hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Follow the same setup and initial steps as in Protocol 1, using anisole (1.0 equivalent) in place of benzene. Due to the activating nature of the methoxy group, the reaction is generally faster.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

-

The work-up and purification procedures are identical to those described in Protocol 1. The major product is the para-substituted isomer, 4-methoxyhexanophenone.

Quantitative Data

The following tables summarize representative quantitative data for Friedel-Crafts acylation reactions using this compound or related reagents with various aromatic substrates.

| Aromatic Substrate | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Anisole | Hexanoic Acid | HPW/Hβ zeolite | - | 140 | 4 | 89.2 | |

| Biphenyl | Hexanoic Acid | Zeolite | - | 150 | - | 8-14 | |

| Biphenyl | Hexanoic Acid | Zeolite | - | 200 | - | 53 | |

| Toluene | Benzoic Anhydride | H0.5Cs2.5PW12O40 | - | 150 | 1 | ~100 |

Visualizations

Friedel-Crafts Acylation Mechanism

Caption: Mechanism of Friedel-Crafts Acylation.

General Experimental Workflow

Caption: General experimental workflow for Friedel-Crafts acylation.

Logical Relationship of Reaction Components

Caption: Key components in Friedel-Crafts acylation.

References

Green Synthesis of Acyclovir Hexanoate: A Novel Prodrug Approach

Application Note

Introduction

Acyclovir, a potent antiviral agent, exhibits low bioavailability, which limits its therapeutic efficacy. The development of lipophilic prodrugs, such as acyclovir esters, is a promising strategy to enhance its permeability and overall bioavailability. This application note describes a green synthesis approach for acyclovir hexanoate, an ester prodrug of acyclovir, utilizing hexanoic anhydride. This method emphasizes environmentally benign reaction conditions, including the use of non-toxic solvents and solvent-free conditions, leading to high yields and simplified purification processes.[1][2]

Principle

The synthesis involves the direct esterification of the primary hydroxyl group of acyclovir with this compound. This reaction can be efficiently carried out in dimethyl sulfoxide (DMSO), a biosolvent, or under solvent-free conditions.[1][2] These methods align with the principles of green chemistry by minimizing waste and utilizing safer chemicals. The resulting acyclovir hexanoate is a more lipophilic derivative of the parent drug, a characteristic expected to improve its absorption.

Experimental Overview & Quantitative Data

Several green synthesis strategies have been successfully employed for the production of acyclovir alkyl esters, including the hexanoate prodrug. The following tables summarize the quantitative data from these experiments, highlighting the efficiency of each approach.

Table 1: Synthesis of Acyclovir Hexanoate in DMSO

| Parameter | Value | Reference |

| Solvent | Dimethyl Sulfoxide (DMSO) | [1] |

| Reactants | Acyclovir, this compound | |

| Reaction Time | 10 minutes | |

| Yield | >95% |

Table 2: Synthesis of Acyclovir Esters in a Biosolvent

| Parameter | Value | Reference |

| Solvent | N,N-dimethylamide of decanoic acid | |

| Reactants | Acyclovir, Acid Anhydride | |

| Reaction Time | 24 hours | |

| Yield | >95% |

Table 3: Solvent-Free Synthesis of Acyclovir Esters

| Parameter | Value | Reference |

| Condition | Solvent-Free | |

| Reactants | Acyclovir, Dodecanoic/Tetradecanoic Anhydride | |

| Temperature | 65 °C | |

| Substrate Molar Ratio | 1:1 | |

| Reaction Time | 30 minutes | |

| Conversion | >98% | |

| Scale | Up to 300 g batch | |

| Isolated Yield | 98-99% |

Experimental Protocols

Protocol 1: Synthesis of Acyclovir Hexanoate in DMSO

Materials:

-

Acyclovir

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Deionized Water

-

Filtration apparatus

Procedure:

-

Dissolve acyclovir in DMSO.

-

Add this compound to the solution.

-

Stir the reaction mixture at 30 °C for 10 minutes.

-

Precipitate the acyclovir hexanoate by adding water.

-

Collect the product by filtration.

-

Wash the product with deionized water.

-

Dry the product under vacuum.

Protocol 2: Solvent-Free Synthesis of Acyclovir Hexanoate

Materials:

-

Acyclovir

-

This compound

Procedure:

-

Combine acyclovir and this compound in a 1:1 molar ratio in a suitable reaction vessel.

-

Heat the mixture to 65 °C with constant stirring.

-

Maintain the reaction for 30 minutes.

-

Allow the reaction mixture to cool to room temperature.

-

The resulting product can be used directly or purified further if necessary.

Visualizations

Diagram 1: Experimental Workflow for Green Synthesis of Acyclovir Hexanoate

Caption: Workflow for the green synthesis of acyclovir hexanoate.

Diagram 2: Acyclovir's Mechanism of Action

Caption: Acyclovir's intracellular activation and mechanism of action.

References

Application Notes and Protocols: Preparation of Hexanoyl-Modified Chitosan Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis and characterization of hexanoyl-modified chitosan nanoparticles. These nanoparticles are of significant interest for various biomedical applications, particularly in drug delivery, due to their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and hydrophobic therapeutic agents.

Introduction

Chitosan, a natural polysaccharide derived from chitin, is a versatile biopolymer widely explored for nanoparticle-based drug delivery systems.[1] However, its application can be limited by its solubility in aqueous solutions at physiological pH. Chemical modification of chitosan, such as by introducing hydrophobic hexanoyl groups, can lead to the formation of amphiphilic polymers.[2] This modification allows for the self-assembly of nanoparticles in aqueous environments and enhances their ability to encapsulate hydrophobic drugs.[3] The resulting hexanoyl-modified chitosan nanoparticles have shown promise as carriers for proteins and anticancer drugs.[4][5]

The most common method for preparing these nanoparticles is through ionotropic gelation, where the modified chitosan is crosslinked with a polyanion such as sodium tripolyphosphate (TPP). This process results in the formation of spherical nanoparticles with a smooth surface. Characterization of these nanoparticles is crucial and typically involves techniques such as Fourier-transform infrared (FTIR) spectroscopy and proton nuclear magnetic resonance (¹H-NMR) to confirm the chemical modification, and dynamic light scattering (DLS), transmission electron microscopy (TEM), or atomic force microscopy (AFM) to determine their size, morphology, and stability.

Experimental Protocols

Protocol 1: Synthesis of Hexanoyl Chitosan

This protocol describes the synthesis of hexanoyl chitosan through a coupling reaction between chitosan and hexanoic anhydride.

Materials:

-

Low molecular weight chitosan

-

1% (v/v) Acetic acid solution

-

Methanol

-

This compound

-

Acetone

-

Deionized water

Procedure:

-

Dissolve 500 mg of chitosan in 50 mL of 1% acetic acid solution with stirring until a clear solution is obtained.

-

Add 50 mL of methanol to the chitosan solution and stir.

-

Slowly add a predetermined amount of this compound to the reaction mixture while stirring. The amount of this compound can be varied to control the degree of substitution.

-

Allow the reaction to proceed for a specified time (e.g., 24 hours) at room temperature with continuous stirring.

-

Precipitate the resulting hexanoyl chitosan by adding the reaction mixture to a large volume of acetone.

-

Collect the precipitate by filtration and wash it extensively with deionized water and methanol to remove unreacted reagents.

-

Dry the purified hexanoyl chitosan product, for instance by freeze-drying, before characterization.

Characterization:

-

FTIR Spectroscopy: Confirm the successful acylation by identifying the appearance of new characteristic peaks corresponding to the amide I and amide II bands, and the C-H stretching of the hexanoyl group.

-

¹H-NMR Spectroscopy: Dissolve the modified chitosan in a suitable solvent (e.g., D₂O/DCl) and record the spectrum. The presence of new peaks corresponding to the methyl and methylene protons of the hexanoyl group confirms the modification.

Protocol 2: Preparation of Hexanoyl-Modified Chitosan Nanoparticles by Ionotropic Gelation

This protocol details the formation of nanoparticles using the ionotropic gelation method with TPP.

Materials:

-

Hexanoyl chitosan

-

1% (v/v) Acetic acid solution

-

Sodium tripolyphosphate (TPP)

-

Deionized water

Procedure:

-

Prepare a 0.25% (w/v) solution of hexanoyl-modified chitosan in 1% aqueous acetic acid solution.

-

Prepare a 1% (w/v) TPP solution in deionized water.

-

Add the TPP solution dropwise to the hexanoyl chitosan solution under magnetic stirring.

-

Continue stirring for an additional 10 minutes to allow for nanoparticle formation.

-

For smaller and more uniform particles, sonicate the resulting nanoparticle suspension (e.g., at 20 W for 2 minutes).

-

Collect the nanoparticles by centrifugation (e.g., 18,000 rpm for 20 minutes).

-

Wash the pelleted nanoparticles by resuspending them in deionized water and centrifuging again to remove any unreacted TPP.

-

The final nanoparticle pellet can be resuspended in an appropriate buffer or deionized water for immediate use or freeze-dried for long-term storage.

Data Presentation

The following tables summarize quantitative data obtained from studies on hexanoyl-modified chitosan nanoparticles.

Table 1: Physicochemical Properties of Hexanoyl-Chitosan Nanoparticles

| Parameter | Value | Reference |

| Mean Diameter | 324 nm | |

| Size Range | 54.1 to 724 nm | |

| Morphology | Spherical with smooth surface |

Table 2: Drug Loading and Encapsulation Efficiency of Hexanoyl-Chitosan Nanoparticles

| Drug/Protein | Initial Concentration | Encapsulation Efficiency (%) | Loading Capacity (%) | Reference |

| Bovine Serum Albumin (BSA) | 0.2 mg/mL | 58.2 | 14.1 | |

| Bovine Serum Albumin (BSA) | 0.4 mg/mL | 44.5 | 23.4 | |

| Bovine Serum Albumin (BSA) | 0.6 mg/mL | 28.1 | 30.3 | |

| Paclitaxel (PTX) | - | >30 | - |

Visualizations

Experimental Workflow for Nanoparticle Preparation

The following diagram illustrates the key steps involved in the synthesis of hexanoyl chitosan and the subsequent formation of nanoparticles via ionotropic gelation.

Caption: A flowchart illustrating the synthesis of hexanoyl chitosan and the subsequent preparation of nanoparticles.

Logical Relationship for Drug Delivery Application

This diagram outlines the logical progression from nanoparticle formulation to its potential application in targeted drug delivery.

Caption: A diagram showing the logical steps from nanoparticle formulation to therapeutic effect in drug delivery.

References

Application Notes and Protocols: N-Acylation of Chitosans with Hexanoic Anhydride for Polymeric Surfactants

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of N-hexanoyl chitosan, a promising polymeric surfactant derived from the N-acylation of chitosan with hexanoic anhydride. This modification imparts amphiphilic properties to the chitosan backbone, enabling its self-assembly into micelles in aqueous environments. Such polymeric surfactants are of significant interest for various applications, including drug delivery, emulsification, and formulation of advanced materials.

Introduction

Chitosan, a biocompatible and biodegradable polysaccharide, possesses reactive primary amine groups that can be chemically modified to tailor its properties for specific applications. N-acylation with hydrophobic moieties, such as hexanoyl groups, transforms the hydrophilic chitosan into an amphiphilic polymer. These resulting N-hexanoyl chitosan molecules can act as polymeric surfactants, forming micellar structures that can encapsulate hydrophobic drugs, enhance solubility, and improve drug stability. The degree of substitution (DS) of the hexanoyl groups is a critical parameter that influences the hydrophilic-lipophilic balance (HLB) and, consequently, the surfactant properties of the modified chitosan.

Experimental Protocols

Synthesis of N-Hexanoyl Chitosan

This protocol describes the synthesis of N-hexanoyl chitosan via N-acylation of chitosan with this compound in an aqueous acetic acid/methanol medium.

Materials:

-

Chitosan (low molecular weight, degree of deacetylation > 85%)

-

Acetic acid (glacial)

-

Methanol

-

This compound

-

Sodium hydroxide (NaOH)

-

Acetone

-

Distilled water

Equipment:

-

Magnetic stirrer with heating plate

-

Beakers and flasks

-

pH meter

-

Dropping funnel

-

Centrifuge

-

Freeze-dryer or vacuum oven

Procedure:

-

Chitosan Solution Preparation: Dissolve 1 g of chitosan in 100 mL of a 1% (v/v) aqueous acetic acid solution with continuous stirring until a clear, viscous solution is obtained.

-

Addition of Methanol: Add 100 mL of methanol to the chitosan solution and continue stirring for 15 minutes to ensure homogeneity.

-

Acylation Reaction: Slowly add the desired amount of this compound dropwise to the chitosan solution while stirring vigorously at room temperature. The molar ratio of this compound to the glucosamine units of chitosan can be varied to control the degree of substitution.

-

Reaction Time: Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.

-

Neutralization and Precipitation: Neutralize the reaction mixture by the dropwise addition of a 1 M NaOH solution until the pH reaches 7.0. The N-hexanoyl chitosan will precipitate out of the solution.

-

Purification:

-

Collect the precipitate by centrifugation.

-

Wash the precipitate extensively with acetone to remove unreacted this compound and other byproducts.

-

Subsequently, wash the product with distilled water to remove any remaining salts.

-

-

Drying: Dry the purified N-hexanoyl chitosan product using a freeze-dryer or in a vacuum oven at 50°C until a constant weight is achieved.

Characterization of N-Hexanoyl Chitosan

FTIR spectroscopy is used to confirm the successful N-acylation of chitosan.

Procedure:

-

Record the FTIR spectra of both the unmodified chitosan and the synthesized N-hexanoyl chitosan.

-

Compare the spectra. The successful introduction of hexanoyl groups is confirmed by the appearance of new absorption bands corresponding to the amide I (~1655 cm⁻¹) and amide II (~1550 cm⁻¹) bonds, and an increase in the intensity of the C-H stretching vibrations (~2870-2960 cm⁻¹) from the hexanoyl chains.

¹H NMR spectroscopy is employed to determine the chemical structure and the degree of substitution (DS) of the N-hexanoyl chitosan.

Procedure:

-

Dissolve a small amount of the N-hexanoyl chitosan sample in a suitable deuterated solvent (e.g., D₂O with a small amount of DCl to ensure solubility).

-

Record the ¹H NMR spectrum.

-

Determination of Degree of Substitution (DS): The DS can be calculated by comparing the integral of the proton signals from the hexanoyl group with the integral of a characteristic proton signal from the chitosan backbone. A common method is to use the ratio of the integral of the methyl protons of the hexanoyl group (a triplet at ~0.8 ppm) to the integral of the H-2 proton of the glucosamine unit of chitosan (~3.1 ppm).

The DS can be calculated using the following formula: DS (%) = [ (Integral of methyl protons / 3) / (Integral of H-2 proton) ] * 100

Data Presentation

The degree of substitution (DS) is a critical parameter that dictates the amphiphilicity and surfactant properties of N-hexanoyl chitosan. The DS can be controlled by varying the reaction conditions, such as the molar ratio of this compound to chitosan and the reaction pH.

| Molar Ratio (this compound : Glucosamine) | Reaction pH | Degree of Substitution (DS) (%) |

| 1:1 | 5.0 | 15 |

| 2:1 | 5.0 | 28 |

| 4:1 | 5.0 | 45 |

| 2:1 | 4.5 | 22 |

| 2:1 | 5.5 | 35 |

Note: The values presented in this table are illustrative and can vary depending on the specific reaction conditions and the characteristics of the starting chitosan.

Surfactant Properties of N-Hexanoyl Chitosan

The introduction of hexanoyl groups imparts amphiphilic character to chitosan, enabling it to act as a polymeric surfactant. Key properties that define its surfactant behavior are the Critical Micelle Concentration (CMC) and its ability to reduce surface tension.

Critical Micelle Concentration (CMC): The CMC is the concentration at which the surfactant molecules begin to self-assemble into micelles. While specific CMC values for N-hexanoyl chitosan are not extensively reported in the literature, it is expected that the CMC will be influenced by the degree of substitution. Generally, for N-acylated chitosans, a higher degree of substitution with a longer acyl chain leads to a lower CMC value, indicating a greater tendency for micelle formation.

Surface Tension: Amphiphilic molecules reduce the surface tension of water. The surface tension of an aqueous solution of N-hexanoyl chitosan is expected to decrease with increasing polymer concentration until the CMC is reached, after which it will plateau. The extent of surface tension reduction is dependent on the degree of substitution and the length of the acyl chain.

Visualizations

Experimental Workflow for Synthesis of N-Hexanoyl Chitosan

Caption: Workflow for the synthesis of N-hexanoyl chitosan.

Characterization and Property Analysis Workflow

Caption: Characterization and property analysis of N-hexanoyl chitosan.

Applications in Drug Development

N-hexanoyl chitosan-based polymeric surfactants have emerged as versatile tools in drug development due to their biocompatibility, biodegradability, and ability to encapsulate and deliver hydrophobic drugs.

-

Solubilization of Poorly Soluble Drugs: The hydrophobic core of the N-hexanoyl chitosan micelles can encapsulate poorly water-soluble drugs, enhancing their apparent solubility and bioavailability.

-

Controlled Drug Release: The polymeric nature of the micelles can provide a sustained release profile for the encapsulated drug, improving therapeutic efficacy and reducing dosing frequency.

-

Targeted Drug Delivery: The surface of the micelles can be further functionalized with targeting ligands to achieve site-specific drug delivery, minimizing off-target effects.

-

Formulation of Nanoparticles: N-hexanoyl chitosan can be used to formulate nanoparticles for the delivery of various therapeutic agents, including proteins and peptides.

Conclusion

The N-acylation of chitosan with this compound is a straightforward and effective method to produce amphiphilic polymeric surfactants with tunable properties. The detailed protocols and characterization methods provided in these application notes will enable researchers and drug development professionals to synthesize and evaluate N-hexanoyl chitosan for a wide range of applications, contributing to the advancement of novel drug delivery systems and advanced materials. Further research is warranted to establish a clear correlation between the degree of substitution of N-hexanoyl chitosan and its specific surfactant properties like CMC and surface tension to fully exploit its potential.

Application Notes & Protocols for Stereoselective β-Mannosylation Using Hexanoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a representative protocol for the stereoselective synthesis of β-mannosides, a challenging yet crucial linkage in many biologically active glycoconjugates. The focus is on the use of hexanoic anhydride as a key reagent in the activation of mannosyl donors, a method noted in the total synthesis of complex natural products like acremomannolipin A. While the precise, published protocol for this specific transformation is not widely available, this document outlines a robust, best-practice methodology derived from established principles of stereoselective glycosylation.

Introduction

The synthesis of 1,2-cis-glycosidic bonds, particularly β-mannosidic linkages, is a formidable challenge in carbohydrate chemistry. The inherent steric hindrance at the C2 position and unfavorable anomeric effects typically lead to the formation of the thermodynamic α-anomer. However, the development of methods utilizing specific protecting groups and activators has enabled highly stereoselective access to these important motifs. One such strategy involves the use of a 4,6-O-benzylidene acetal on the mannosyl donor, which is known to favor the formation of the β-anomer. This protocol details the activation of a 4,6-O-benzylidene-protected mannosyl sulfoxide donor using a combination of this compound and a strong promoter, trifluoromethanesulfonic anhydride (Tf₂O), to achieve a highly β-selective mannosylation.

Reaction Principle and Mechanism

The key to this stereoselective β-mannosylation lies in the "pre-activation" of the mannosyl donor. The proposed mechanism involves the following key steps:

-

Activation of the Mannosyl Sulfoxide: The mannosyl sulfoxide donor, protected with a 4,6-O-benzylidene group, is activated at low temperature by a combination of this compound and trifluoromethanesulfonic anhydride (Tf₂O). This mixture forms a highly reactive mixed anhydride species.

-

Formation of a Key Intermediate: The activated anhydride system reacts with the sulfoxide to form a highly electrophilic species at the anomeric center, likely an α-mannosyl triflate. The 4,6-O-benzylidene group is crucial at this stage, as it is believed to torsionally disarm the molecule, destabilizing the formation of an oxocarbenium ion and favoring the covalent α-triflate intermediate.

-

Sₙ2-like Displacement: The glycosyl acceptor, typically an alcohol, is then added to the reaction mixture. It attacks the anomeric center from the β-face in an Sₙ2-like fashion, displacing the triflate leaving group and leading to the formation of the desired β-mannoside with high stereoselectivity.

The use of a non-nucleophilic base, such as 2,6-di-tert-butyl-4-methylpyridine (DTBMP), is essential to scavenge the triflic acid byproduct, preventing side reactions and anomerization of the product.

Data Presentation: Comparative Yields and Selectivity

While specific data for this compound-mediated β-mannosylation is not extensively published, the following table presents representative data from analogous systems using other anhydrides and activators with 4,6-O-benzylidene protected mannosyl donors. This data underscores the effectiveness of this general strategy in achieving high yields and excellent β-selectivity.

| Entry | Mannosyl Donor | Glycosyl Acceptor | Activator/Promoter | Solvent | Temp (°C) | Yield (%) | β:α Ratio |

| 1 | 4,6-O-benzylidene-2,3-di-O-benzyl-mannosyl sulfoxide | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Phthalic Anhydride / Tf₂O | CH₂Cl₂ | -78 to rt | 85 | >95:5 |

| 2 | 4,6-O-benzylidene-2,3-di-O-benzyl-mannosyl sulfoxide | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | Phthalic Anhydride / Tf₂O | CH₂Cl₂ | -78 to rt | 89 | >95:5 |

| 3 | 4,6-O-benzylidene-2,3-di-O-benzyl-mannosyl thioglycoside | Cyclohexanol | NIS / TfOH | CH₂Cl₂ | -78 to 0 | 92 | >9:1 |

| 4 | 4,6-O-benzylidene-2,3-di-O-benzyl-mannosyl sulfoxide | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | Tf₂O / DTBMP | CH₂Cl₂ | -78 to rt | 91 | >95:5 |

Note: The data presented is based on established protocols for β-mannosylation and serves as a benchmark for the expected outcome of the this compound-mediated protocol.

Experimental Protocols

Protocol 1: Stereoselective β-Mannosylation using a 4,6-O-Benzylidene Protected Mannosyl Sulfoxide Donor

This protocol describes a representative procedure for the glycosylation of a primary alcohol acceptor with a 4,6-O-benzylidene-protected mannosyl sulfoxide donor, activated by a combination of this compound and trifluoromethanesulfonic anhydride.

Materials:

-

4,6-O-benzylidene-2,3-di-O-benzyl-α-D-mannopyranosyl phenyl sulfoxide (Mannosyl Donor)

-

Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside (Glycosyl Acceptor)

-

This compound ((C₅H₁₁CO)₂O)

-

Trifluoromethanesulfonic Anhydride (Tf₂O)

-

2,6-di-tert-butyl-4-methylpyridine (DTBMP)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Molecular Sieves (4Å), activated

-

Toluene, anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of Reactants:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), dissolve the mannosyl donor (1.0 eq) and DTBMP (2.0 eq) in anhydrous toluene.

-

Co-evaporate the mixture to dryness under reduced pressure. Repeat this process two more times to ensure the removal of residual water.

-

Place the dried residue under a high vacuum for at least 1 hour.

-

-

Reaction Setup:

-

Add activated 4Å molecular sieves to the flask containing the dried donor and base.

-

Dissolve the mixture in anhydrous dichloromethane (CH₂Cl₂) to a concentration of approximately 0.05 M with respect to the donor.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

-

Activation and Glycosylation:

-

To the cold, stirring suspension, add this compound (1.5 eq) via syringe.

-

After 5 minutes, add trifluoromethanesulfonic anhydride (1.2 eq) dropwise over 5 minutes. The solution may change color.

-

Stir the reaction mixture at -78 °C for 30-60 minutes for the "pre-activation" step.

-